molecular formula C4H6N4OS B2992527 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide CAS No. 24127-93-3

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B2992527
CAS No.: 24127-93-3
M. Wt: 158.18
InChI Key: ISYRRIYWEMUNTG-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound with the molecular formula C4H6N4OS. It features a 1,2,4-triazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of 1,2,4-triazole-5-thiol with chloroacetamide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 1,2,4-triazole-5-thiol and chloroacetamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or water.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential enzymes and metabolic pathways. The triazole ring is known to bind to the active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar structure but without the acetamide group.

    1,2,3-Triazole: An isomer of 1,2,4-triazole with different nitrogen atom positioning.

    Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.

Uniqueness

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the presence of both the triazole ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-3(9)1-10-4-6-2-7-8-4/h2H,1H2,(H2,5,9)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYRRIYWEMUNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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